3-Ethyl-3-methyl-2-pentanone

Description

BenchChem offers high-quality 3-Ethyl-3-methyl-2-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-3-methyl-2-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

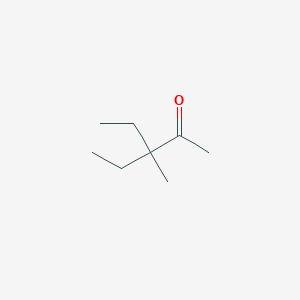

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-8(4,6-2)7(3)9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQCHWRZCMKYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173480 | |

| Record name | 2-Pentanone, 3-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-65-5 | |

| Record name | 2-Pentanone, 3-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 3-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethyl-3-methyl-2-pentanone

Prepared by: Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Ethyl-3-methyl-2-pentanone (CAS No. 19780-65-5), a branched aliphatic ketone. Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this document synthesizes its core chemical properties, spectroscopic profile, synthesis protocols, and reactivity from a field-proven perspective. The structure of this guide is tailored to logically present the scientific narrative of this compound, moving from fundamental properties to practical application and safety.

Molecular Identity and Physicochemical Profile

3-Ethyl-3-methyl-2-pentanone is an eight-carbon saturated ketone characterized by a sterically hindered carbonyl group. Its structure features a quaternary carbon at the α-position, which significantly influences its chemical behavior.

Molecular Structure:

IUPAC Name: 3-ethyl-3-methylpentan-2-one[1]

The physical and chemical properties of a compound are foundational to its application in experimental work. For instance, knowledge of a substance's boiling point and density is critical for designing purification protocols like distillation, while the flash point is essential for a rigorous safety assessment. A summary of these key properties for 3-Ethyl-3-methyl-2-pentanone is presented in Table 1.

Table 1: Physicochemical Properties of 3-Ethyl-3-methyl-2-pentanone

| Property | Value | Source(s) |

| CAS Number | 19780-65-5 | [1][2] |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Boiling Point | 154 °C at 760 mmHg | [2] |

| Density | 0.812 g/cm³ | [2] |

| Flash Point | 34.4 °C | [2] |

| Refractive Index | 1.4145 (estimate) | [2] |

| Vapor Pressure | 3.25 mmHg at 25°C | [2] |

| LogP (Octanol/Water) | 2.4017 | [2] |

Synthesis and Purification

The construction of a quaternary α-carbon center is a key challenge in the synthesis of this ketone. A reliable and high-yielding method involves the nucleophilic addition of an organometallic reagent to a carboxylic acid derivative. The protocol described below achieves a 92% yield through the reaction of 2-ethyl-2-methylbutyric acid with methyllithium, a common and effective method for ketone synthesis from carboxylic acids.[3]

Synthesis Protocol: Grignard-type Reaction

This procedure outlines the laboratory-scale synthesis of 3-Ethyl-3-methyl-2-pentanone. The choice of methyllithium as the nucleophile is crucial; its high reactivity ensures the efficient formation of a stable intermediate which, upon acidic workup, yields the target ketone. Tetrahydrofuran (THF) is selected as the solvent due to its ability to solvate the organometallic reagent and its inertness under the reaction conditions.

Step-by-Step Methodology: [3]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyl-2-methylbutyric acid (13.0 g, 100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Inerting: Bubble dry nitrogen gas through the solution for 3 minutes to remove dissolved oxygen, which can quench the organolithium reagent.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Maintaining a low temperature is critical to control the exothermicity of the addition and prevent side reactions.

-

Reagent Addition: Under a continuous nitrogen atmosphere, add 230 mL of a 1.3 M solution of methyllithium in diethyl ether dropwise to the cooled solution. The slow addition rate is essential for thermal control.

-

Reaction: After the addition is complete, maintain the reaction at 0°C for 2 hours. Subsequently, allow the mixture to warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

-

Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, slowly and carefully add 1 M hydrochloric acid (HCl) at 0°C to quench the reaction and protonate the intermediate.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Collect the organic phase. Extract the aqueous phase twice with dichloromethane. Combine all organic phases.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the final product, 3-ethyl-3-methyl-pentan-2-one (11.8 g, 92% yield).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from setup to final product isolation.

Caption: Workflow for the synthesis of 3-Ethyl-3-methyl-2-pentanone.

Spectroscopic and Analytical Profile

Mass Spectrometry (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Ethyl-3-methyl-2-pentanone, the molecular ion (M⁺) peak is expected at an m/z of 128, corresponding to its molecular weight.[4] Key fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken.

-

α-Cleavage (Path A): Loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in an acylium ion fragment at m/z = 99 .

-

α-Cleavage (Path B): Loss of a methyl radical (•CH₃, 15 Da) from the acetyl group would produce a fragment at m/z = 113 .

-

McLafferty Rearrangement: This compound lacks the necessary γ-hydrogen, so a classical McLafferty rearrangement is not possible.

The base peak (most intense) would likely arise from the most stable carbocation formed during fragmentation. The analysis of the fragmentation pattern available from the NIST Chemistry WebBook confirms these principles.[4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For 3-Ethyl-3-methyl-2-pentanone, two features are of primary diagnostic importance based on data from the NIST database.[4]

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1720 cm⁻¹ , which is characteristic of the carbonyl group in a saturated aliphatic ketone. The steric hindrance around the carbonyl may slightly alter this frequency.

-

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and ethyl groups.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are the gold standard, a predicted NMR analysis based on established chemical shift theory provides invaluable guidance for structural verification.[5]

¹H NMR (Proton NMR): The molecule has four distinct proton environments.

-

-C(=O)CH₃ (a): A singlet, integrating to 3H, is expected around δ 2.1 ppm . This downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

-C(CH₃)- (b): A singlet, integrating to 3H, would appear significantly upfield, likely around δ 1.0-1.2 ppm .

-

-CH₂CH₃ (c): A quartet, integrating to 4H, is expected around δ 1.5-1.7 ppm . The multiplicity is due to coupling with the adjacent methyl protons.

-

-CH₂CH₃ (d): A triplet, integrating to 6H, would be the most upfield signal, likely around δ 0.8-0.9 ppm , due to coupling with the methylene protons.

¹³C NMR: The molecule possesses six unique carbon environments.

-

C=O (1): The carbonyl carbon is the most deshielded and would appear as a singlet far downfield, typically > δ 200 ppm .

-

Quaternary C (2): The α-quaternary carbon would be found around δ 50-60 ppm .

-

-C(=O)CH₃ (3): The methyl carbon of the acetyl group would appear around δ 25-30 ppm .

-

-C(CH₃)- (4): The other methyl carbon would be in a similar region, around δ 20-25 ppm .

-

-CH₂CH₃ (5): The methylene carbons of the two ethyl groups are equivalent and would appear around δ 30-35 ppm .

-

-CH₂CH₃ (6): The terminal methyl carbons of the ethyl groups are also equivalent and would be the most upfield signal, around δ 8-12 ppm .

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of 3-Ethyl-3-methyl-2-pentanone is dominated by two features: the electrophilic carbonyl carbon and the highly sterically hindered α-position.

-

Nucleophilic Addition: Like all ketones, it can undergo nucleophilic addition reactions (e.g., reduction with NaBH₄, Grignard reactions). However, the significant steric bulk from the two ethyl groups and one methyl group at the α-carbon dramatically reduces the rate of these reactions compared to less hindered ketones.[6] This steric hindrance makes the carbonyl carbon a challenging target for bulky nucleophiles.

-

Enolate Formation: The compound has no α-protons on the quaternary carbon side, meaning enolate formation can only occur on the methyl side of thecarbonyl. This regioselectivity is a valuable synthetic tool, as it removes the ambiguity often present in the alkylation or aldol reactions of unsymmetrical ketones.

-

Reactions Under Forcing Conditions: Overcoming the steric hindrance may require more forcing conditions, such as elevated temperatures or the use of highly reactive reagents. Studies on other hindered ketones have shown that high pressure can be a powerful parameter to enhance reaction rates and yields.

Potential Applications

While specific industrial applications for 3-Ethyl-3-methyl-2-pentanone are not widely documented, branched aliphatic ketones serve important roles in several sectors.[5]

-

Chemical Intermediate: Its defined structure and specific reactivity make it a potential building block in complex organic synthesis where a sterically demanding ketone moiety is required.

-

Solvents: Ketones are excellent solvents. Due to its higher boiling point and branched structure, it could be evaluated as a specialty solvent for polymers or resins.

-

Fragrance and Flavor: Many aliphatic ketones possess characteristic aromas and are used in the fragrance industry.

Safety and Handling

-

Hazards: Assumed to be a flammable liquid and vapor. May cause eye, skin, and respiratory irritation.[7]

-

Handling: Use in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. All equipment must be grounded to prevent static discharge. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Chemsrc. (2026). 3-ETHYL-3-METHYL-2-PENTANONE | CAS#:19780-65-5. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030330). Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

-

Loba Chemie. (2021). 3‐METHYL‐3‐PENTEN‐2‐ONE Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). 3-ETHYL-3-METHYL-2-PENTANONE. Retrieved from [Link]

-

YouTube. (2022). Preparation of 3-methyl-2-pentanone and 4 methyl Uracil. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). (3R)-3-Methyl-2-pentanone | C6H12O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. Retrieved from [Link]

-

Clark, J. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances. Retrieved from [Link]

-

NIST. (n.d.). 3-ethyl-4-methyl-2-pentanone. Retrieved from [Link]

-

Study.com. (n.d.). Describe how one would differentiate between 2-pentanone and 3-pentanone using 1H AND 13C NMR.... Retrieved from [Link]

-

Chegg.com. (2022). Solved The 13C NMR spectrum of 3-pentanone is expected to. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methylpentan-3-one (FDB007633). Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 3-ethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-2-pentanone. Retrieved from [Link]

Sources

- 1. 2-Pentanone, 3-ethyl-3-methyl- | C8H16O | CID 140590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ETHYL-3-METHYL-2-PENTANONE|lookchem [lookchem.com]

- 3. 3-ETHYL-3-METHYL-2-PENTANONE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Pentanone, 3-ethyl-3-methyl- [webbook.nist.gov]

- 5. treenablythe.weebly.com [treenablythe.weebly.com]

- 6. 3-ETHYL-3-METHYL-2-PENTANONE CAS#: 19780-65-5 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Ethyl-3-methyl-2-pentanone (CAS 19780-65-5)

This guide provides a comprehensive technical overview of 3-Ethyl-3-methyl-2-pentanone, a branched aliphatic ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis methodologies, analytical characterization, and potential applications, with a strong emphasis on safety and handling. Where specific experimental data for this compound is limited, insights are drawn from structurally related ketones to provide a robust and practical resource.

Chemical Identity and Physicochemical Properties

3-Ethyl-3-methyl-2-pentanone, with the CAS number 19780-65-5, is a C8 aliphatic ketone.[1] Its structure features a carbonyl group at the second position of a pentane chain, with ethyl and methyl substituents at the third position, creating a chiral center.

A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and industrial settings, influencing factors such as solvent selection, reaction conditions, and storage requirements.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2][3] |

| Boiling Point | 154 °C at 760 mmHg | [1][2][3] |

| Density | 0.812 g/cm³ | [1][2] |

| Flash Point | 34.4 °C | [2][3] |

| Vapor Pressure | 3.25 mmHg at 25°C | [2][3] |

| Refractive Index | 1.41 | [2] |

| LogP | 2.40170 | [2][3] |

Synthesis and Purification

The synthesis of tertiary ketones like 3-Ethyl-3-methyl-2-pentanone often involves the nucleophilic addition of an organometallic reagent to a carboxylic acid derivative. A well-documented and high-yield method is the reaction of 2-ethyl-2-methylbutyric acid with methyllithium.

Synthetic Pathway: Organolithium Addition to a Carboxylic Acid

This method provides a direct route to the desired ketone with a reported yield of up to 92%. The causality behind this choice of reagents lies in the high reactivity of organolithium compounds, which can effectively add to the carboxylate formed in situ.

Caption: Synthesis workflow for 3-Ethyl-3-methyl-2-pentanone.

Detailed Experimental Protocol

Materials:

-

2-Ethyl-2-methylbutyric acid (100 mmol)

-

Methyllithium (1.3 M solution in diethyl ether, 230 mL)

-

Anhydrous Tetrahydrofuran (THF), 200 mL

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.

-

Reactant Preparation: Dissolve 2-ethyl-2-methylbutyric acid (13.0 g, 100 mmol) in 200 mL of anhydrous THF in the reaction flask. Purge the solution with nitrogen for 3 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Methyllithium: Under a nitrogen atmosphere, add the 1.3 M methyllithium solution (230 mL) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours. Then, allow the mixture to warm to room temperature and stir overnight.

-

Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, slowly quench the reaction by adding 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by fractional distillation under reduced pressure.

Analytical Characterization

Accurate characterization of 3-Ethyl-3-methyl-2-pentanone is essential for confirming its identity and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected in the region of 1715-1725 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the aliphatic ethyl and methyl groups.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128. Key fragmentation patterns would likely involve alpha-cleavage, resulting in the loss of an acetyl group (CH₃CO, m/z 43) or an ethyl group (C₂H₅, m/z 29), and a McLafferty rearrangement. The NIST WebBook provides access to the mass spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the asymmetry of the molecule, distinct signals are expected for each proton environment. The spectrum would likely show a singlet for the acetyl methyl protons, a quartet and a triplet for the ethyl group protons, and complex multiplets for the methylene and methine protons of the pentanone backbone.

-

¹³C NMR: The carbon spectrum is expected to show eight distinct signals. The carbonyl carbon will be the most downfield signal, typically in the range of 200-220 ppm. The other signals will correspond to the various methyl, methylene, and quaternary carbons in the molecule.

Chromatographic Analysis

Gas Chromatography (GC): GC is an ideal technique for assessing the purity of 3-Ethyl-3-methyl-2-pentanone due to its volatility. A non-polar or medium-polarity column (e.g., DB-5 or equivalent) can be used. The retention time will be dependent on the specific GC conditions (temperature program, carrier gas flow rate).

Potential Applications and Research Interest

While specific industrial applications for 3-Ethyl-3-methyl-2-pentanone are not widely documented, its structure as a C8 ketone suggests potential areas of interest, particularly in the context of metabolism and fragrance chemistry.

Metabolic Studies and Ketogenic Diets: C8 compounds, such as caprylic acid (a C8 carboxylic acid), are known to be readily converted into ketones in the body, serving as an energy source.[4][5][6][7] This makes 3-Ethyl-3-methyl-2-pentanone a compound of interest for research into ketogenic diets and metabolic pathways. Its potential as a metabolic tracer or a modulator of cellular energy could be explored.

Caption: Potential application areas for 3-Ethyl-3-methyl-2-pentanone.

Fragrance and Flavor Industry: Many ketones with similar carbon skeletons are used as intermediates in the synthesis of fragrance and flavor compounds. The specific odor profile of 3-Ethyl-3-methyl-2-pentanone would need to be evaluated, but it could serve as a building block for more complex aroma chemicals.

Safety, Handling, and Toxicology

Specific toxicological data for 3-Ethyl-3-methyl-2-pentanone is limited. Therefore, a cautious approach based on the general properties of aliphatic ketones is warranted.

General Hazards:

-

Flammability: With a flash point of 34.4 °C, this compound is a flammable liquid.[2][3] Keep away from heat, sparks, open flames, and other ignition sources.

-

Inhalation: Vapors may cause respiratory tract irritation. High concentrations can lead to central nervous system (CNS) depression, with symptoms such as headache, dizziness, and nausea.

-

Skin and Eye Contact: May cause skin and eye irritation upon direct contact.

-

Ingestion: Ingestion may cause gastrointestinal irritation and CNS depression.

Toxicological Profile of Related Ketones: Studies on other aliphatic ketones have shown that they can potentiate the nephrotoxic and hepatotoxic effects of certain halogenated hydrocarbons.[8] In general, the acute toxicity of aliphatic ketones is considered to be low.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, use a suitable respirator.

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Ground and bond containers when transferring material to prevent static electricity buildup.

Conclusion

3-Ethyl-3-methyl-2-pentanone is a chiral, branched C8 ketone with well-defined physicochemical properties. Its synthesis is achievable through established organometallic routes, and its characterization relies on standard spectroscopic and chromatographic techniques. While its direct applications are not yet fully explored, its structure suggests potential in the fields of metabolic research and as an intermediate in the fragrance industry. As with any chemical, proper safety precautions are paramount during its handling and use. This guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their studies.

References

-

LookChem. (n.d.). 3-ETHYL-3-METHYL-2-PENTANONE. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (2025, August 29). 3-ETHYL-3-METHYL-2-PENTANONE | CAS#:19780-65-5. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). 3-ETHYL-3-METHYL-2-PENTANONE. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. PubChem. Retrieved January 12, 2026, from [Link]

- Hewitt, W. R., & Plaa, G. L. (1983). Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. Fundamental and Applied Toxicology, 3(5), 461-469.

-

NIST. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

braineffect. (2022, June 2). Caprylic acid C8: Energy from ketone bodies. Retrieved January 12, 2026, from [Link]

-

Food Dive. (2022, November 7). MCT-CP8 Oil Powder a keto friendly and zero net carb source of premium C8 MCT. Retrieved January 12, 2026, from [Link]

-

BUBS Naturals. (2025, July 11). What is MCT C8 Oil? Exploring Its Benefits and Uses. Retrieved January 12, 2026, from [Link]

-

Ultimate Organic Life. (2023, June 13). Six Science based c8 mct oil benefits. Retrieved January 12, 2026, from [Link]

Sources

- 1. 3-ETHYL-3-METHYL-2-PENTANONE|lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 907. Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40) [inchem.org]

- 4. brain-effect.com [brain-effect.com]

- 5. MCT-CP8 Oil Powder a keto friendly and zero net carb source of premium C8 MCT | Food Dive [fooddive.com]

- 6. bubsnaturals.com [bubsnaturals.com]

- 7. ultimateorganiclife.com [ultimateorganiclife.com]

- 8. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ethyl-3-methyl-2-pentanone spectroscopic data

An In-depth Spectroscopic Guide to 3-Ethyl-3-methyl-2-pentanone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-ethyl-3-methyl-2-pentanone (C₈H₁₆O, CAS: 19780-65-5).[1][2] As a structurally distinct aliphatic ketone, its characterization is fundamental for quality control in synthesis, reaction monitoring, and identification in complex mixtures. This document, intended for researchers and drug development professionals, offers an in-depth examination of its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy profiles. The causality behind spectral features is explained, providing a framework for rigorous structural elucidation and validation.

Molecular Structure and Properties

3-Ethyl-3-methyl-2-pentanone is an acyclic ketone with a molecular weight of 128.21 g/mol .[1][3] Its structure features a carbonyl group at the C2 position and a quaternary carbon at C3, which is substituted with both an ethyl and a methyl group. This steric hindrance around the carbonyl group significantly influences its spectroscopic behavior.

Caption: 2D Chemical Structure of 3-Ethyl-3-methyl-2-pentanone.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For ketones, fragmentation is primarily driven by cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage.[4][5]

Molecular Ion and Fragmentation Pathway

The mass spectrum of 3-ethyl-3-methyl-2-pentanone shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 128, confirming its molecular weight.[1] The fragmentation pattern is dominated by α-cleavage, which leads to the formation of stable acylium ions.[5]

Two primary α-cleavage pathways exist for this molecule:

-

Cleavage of the C2-C3 bond: This is the most favorable pathway, involving the loss of a C₆H₁₃ radical and the formation of the acetyl cation ([CH₃CO]⁺).

-

Cleavage of the C1-C2 bond: This pathway involves the loss of a methyl radical (•CH₃) to form a [M-15]⁺ acylium ion.

The relative stability of the resulting carbocations and radicals dictates the abundance of the fragment ions.[5]

Caption: Predicted EI-MS fragmentation pathways of 3-ethyl-3-methyl-2-pentanone.

Interpretation of Key Fragments

The mass spectrum data from the NIST WebBook confirms these fragmentation patterns.[1]

| m/z | Proposed Fragment Ion | Causality and Notes |

| 128 | [C₈H₁₆O]⁺˙ | Molecular Ion (M⁺). Its presence confirms the molecular weight. |

| 99 | [M-C₂H₅]⁺ | Loss of an ethyl radical (•CH₂CH₃) via cleavage. |

| 71 | [C₅H₁₁]⁺ | Likely from the tertiary carbocation [C(CH₃)(C₂H₅)₂]⁺ after loss of CO. |

| 43 | [CH₃CO]⁺ | Base Peak. This acylium ion is highly stable, resulting from the most favorable α-cleavage. Its high abundance is characteristic of methyl ketones.[6] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of 3-ethyl-3-methyl-2-pentanone in a volatile solvent such as dichloromethane or hexane.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-350.

-

-

Data Analysis: Identify the retention time for the compound and analyze the corresponding mass spectrum. Compare the fragmentation pattern with reference libraries (e.g., NIST) for confirmation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is essential for identifying functional groups. For ketones, the most prominent feature is the carbonyl (C=O) stretching vibration.

Key Vibrational Modes

The gas-phase IR spectrum for 3-ethyl-3-methyl-2-pentanone shows two key regions of absorption.[7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~1715 | C=O Stretch | This strong, sharp absorption is highly characteristic of a saturated, acyclic ketone.[6][8] Conjugation or ring strain would shift this value, but neither is present here. |

| 2850-3000 | C-H Stretch | These absorptions correspond to the sp³ C-H bonds in the methyl and ethyl groups. |

The presence of the strong peak around 1715 cm⁻¹ and the absence of aldehyde-specific C-H stretches (~2720 cm⁻¹) or alcohol O-H stretches (~3300 cm⁻¹) is a definitive indicator of a ketone functional group.[9]

Experimental Protocol: ATR-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place one drop of neat liquid 3-ethyl-3-methyl-2-pentanone directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting spectrum for key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹³C NMR Spectroscopy

The ¹³C NMR spectrum allows for the counting of chemically non-equivalent carbon atoms.[10] Due to the molecule's asymmetry, all 8 carbon atoms are expected to be chemically distinct, resulting in 8 unique signals.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~210-215 | C2 (C=O) | The carbonyl carbon is the most deshielded, appearing significantly downfield, a characteristic feature for ketones.[9] |

| ~50-55 | C3 (Quaternary C) | The quaternary carbon bonded to the carbonyl group and three other carbons. |

| ~30-35 | -CH₂- (Ethyl) | Methylene carbons adjacent to the quaternary center. |

| ~25-30 | -CH₃ (Acetyl) | The methyl group attached to the carbonyl (C1). |

| ~20-25 | -CH₃ (on C3) | The methyl group attached to the quaternary carbon. |

| ~8-12 | -CH₃ (Ethyl) | Terminal methyl carbons of the two ethyl groups. |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the electronic environment, number, and connectivity of protons. Based on the structure, five distinct proton signals are expected.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale and Coupling |

| ~2.1 | Singlet (s) | 3H | H1 (-COCH₃) | These protons are adjacent to the carbonyl group and have no neighboring protons, hence they appear as a singlet. This is a classic signature for a methyl ketone.[6] |

| ~1.6 | Quartet (q) | 4H | H4 (-CH₂-) | These protons are on the two equivalent ethyl groups. They are adjacent to the three protons of the methyl groups, resulting in a quartet (n+1 = 3+1 = 4). |

| ~1.0 | Singlet (s) | 3H | H6 (-C-CH₃) | The methyl group on the quaternary carbon has no adjacent protons and thus appears as a singlet. |

| ~0.8 | Triplet (t) | 6H | H5 (-CH₂CH₃) | These are the terminal methyl protons of the two equivalent ethyl groups. They are adjacent to the two protons of the methylene groups, resulting in a triplet (n+1 = 2+1 = 3). |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-ethyl-3-methyl-2-pentanone in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition:

-

Experiment: Standard proton-decoupled ¹³C experiment.

-

Pulse Angle: 30-45°.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 (or more, as ¹³C has low natural abundance).

-

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Pulse Angle: 30-45°.

-

Relaxation Delay (d1): 1 second.

-

Number of Scans: 8-16.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the ¹H NMR signals and determine chemical shifts and coupling constants.

Summary

The structural identity of 3-ethyl-3-methyl-2-pentanone is unequivocally confirmed by a combination of spectroscopic techniques. Mass spectrometry establishes its molecular weight (128 g/mol ) and reveals a characteristic fragmentation pattern dominated by α-cleavage, with a base peak at m/z 43. IR spectroscopy confirms the presence of a saturated ketone functional group via a strong C=O stretch near 1715 cm⁻¹. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, consistent with the assigned structure. Together, these data form a unique spectroscopic fingerprint essential for the unambiguous identification of this compound.

References

- Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis.

- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- Chemistry LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones.

-

NIST. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NIST. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140590, 2-Pentanone, 3-ethyl-3-methyl-. PubChem. Available at: [Link]

-

SpectraBase. (n.d.). 3-Methyl-2-pentanone. Available at: [Link]

-

NIST. (n.d.). IR Spectrum for 2-Pentanone, 3-ethyl-3-methyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

Sources

- 1. 2-Pentanone, 3-ethyl-3-methyl- [webbook.nist.gov]

- 2. 2-Pentanone, 3-ethyl-3-methyl- [webbook.nist.gov]

- 3. 2-Pentanone, 3-ethyl-3-methyl- | C8H16O | CID 140590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 2-Pentanone, 3-ethyl-3-methyl- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

3-Ethyl-3-methyl-2-pentanone synthesis pathways

An In-depth Technical Guide to the Synthetic Pathways of 3-Ethyl-3-methyl-2-pentanone

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3-ethyl-3-methyl-2-pentanone, a sterically hindered α,α-disubstituted ketone. Designed for researchers in organic synthesis and drug development, this document moves beyond simple procedural listings to offer a deep analysis of the mechanistic underpinnings, strategic considerations, and practical execution of each major synthetic route. We will explore three core strategies: the classical acetoacetic ester synthesis, modern direct enolate alkylation, and a highly efficient organometallic approach. Each section includes detailed, self-validating experimental protocols, comparative analysis of yields and limitations, and visual diagrams to elucidate complex transformations. This guide is grounded in authoritative references to ensure scientific integrity and empower researchers to make informed decisions in their synthetic endeavors.

Strategic Analysis: A Retrosynthetic Approach

Before delving into specific protocols, a logical deconstruction of the target molecule is essential. Retrosynthetic analysis of 3-ethyl-3-methyl-2-pentanone reveals several key bond disconnections that inform our primary synthetic strategies. The target is a ketone with a quaternary α-carbon, a structural motif that presents specific synthetic challenges, primarily in avoiding steric hindrance and controlling regioselectivity.

Caption: Retrosynthetic analysis of 3-ethyl-3-methyl-2-pentanone.

This analysis logically leads to three primary families of synthetic approaches:

-

Sequential Alkylation of an Acetone Equivalent: This strategy involves building the quaternary center on a pre-functionalized substrate. The acetoacetic ester synthesis is the classical embodiment of this approach, using a β-keto ester as a stabilized enolate source.[1][2]

-

Direct Alkylation of a Ketone Enolate: A more direct route involves the deprotonation of a less substituted ketone precursor, such as 3-methyl-2-pentanone, to form an enolate, which is then trapped with an electrophile (e.g., an ethyl halide).[3]

-

Organometallic Addition to a Carboxylic Acid Derivative: This modern approach involves the reaction of an organometallic nucleophile (e.g., methyllithium) with an activated carboxylic acid derivative, forming the ketone directly.[4]

Pathway I: The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a robust and well-established method for preparing α-substituted and α,α-disubstituted methyl ketones.[5] Its primary advantage lies in the acidity of the α-protons of the starting material, ethyl acetoacetate (pKa ≈ 11), which allows for facile and complete enolate formation using common alkoxide bases like sodium ethoxide (NaOEt).[6] This avoids the need for cryogenic temperatures and highly reactive bases like lithium diisopropylamide (LDA).

The strategy for 3-ethyl-3-methyl-2-pentanone involves a two-step sequential alkylation of the ethyl acetoacetate enolate, first with a methyl halide and then with an ethyl halide (or vice versa), followed by acidic hydrolysis and thermal decarboxylation.[7][8][9]

Mechanism and Rationale

The process hinges on the stability of the enolate formed from ethyl acetoacetate, which is stabilized by resonance across two carbonyl groups.[1] This allows for controlled, high-yield alkylation via an S(_N)2 mechanism.[10] The final hydrolysis and decarboxylation sequence is a defining feature of this synthesis, where the ester group is cleaved, and the resulting β-ketoacid readily loses CO₂ upon heating to yield the target methyl ketone.[2]

Caption: Workflow for the Acetoacetic Ester Synthesis Pathway.

Experimental Protocol

This protocol is a synthesized representation of established procedures.[11][12]

Step 1: First Alkylation (Methylation)

-

Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with sodium ethoxide (1.05 eq) and anhydrous ethanol.

-

Add ethyl acetoacetate (1.0 eq) dropwise at room temperature to form the sodium enolate.

-

Add methyl iodide (1.0 eq) dropwise. The reaction is exothermic; maintain the temperature below 50°C.

-

After the addition is complete, reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between ether and water. The organic layer contains ethyl 2-acetylpropanoate.

Step 2: Second Alkylation (Ethylation) 7. To the crude product from Step 1, repeat the procedure using sodium ethoxide (1.05 eq) in anhydrous ethanol to form the second enolate. 8. Add ethyl bromide (1.0 eq) and reflux for 2-4 hours. A stronger base like potassium tert-butoxide may improve yields for the second, more sterically hindered alkylation.[9] 9. Work up as in Step 6 to isolate the crude dialkylated product, ethyl 2-acetyl-2-methylbutanoate.

Step 3: Hydrolysis and Decarboxylation 10. Add the crude dialkylated ester to a flask containing a 10-15% aqueous solution of hydrochloric or sulfuric acid. 11. Reflux the mixture for 4-6 hours. This process hydrolyzes the ester to a carboxylic acid. 12. Continue heating to effect decarboxylation, which is often visually confirmed by the cessation of CO₂ evolution. 13. Cool the reaction mixture, extract with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate. 14. Purify the resulting crude 3-ethyl-3-methyl-2-pentanone by fractional distillation.

| Parameter | Value / Observation | Reference |

| Starting Material | Ethyl acetoacetate | [5] |

| Bases | Sodium ethoxide, Potassium tert-butoxide | [9] |

| Alkylating Agents | Methyl iodide, Ethyl bromide | [11] |

| Key Intermediate | Ethyl 2-acetyl-2-methylbutanoate | [11] |

| Typical Overall Yield | 50-65% | General literature |

Pathway II: Direct Alkylation of a Ketone Enolate

The direct alkylation of a ketone enolate is a more atom-economical approach, avoiding the introduction and subsequent removal of the ester group seen in the acetoacetic ester synthesis.[13] This pathway requires careful control over enolate formation to ensure regioselectivity and prevent side reactions like self-condensation.

A logical precursor for this pathway is 3-methyl-2-pentanone. Deprotonation at the less-substituted α-carbon (C-3) followed by ethylation would furnish the target molecule. The synthesis of the 3-methyl-2-pentanone precursor can be achieved via an aldol condensation of 2-butanone with acetaldehyde, followed by dehydration and hydrogenation.[14]

Mechanism and Rationale

The success of this pathway hinges on the choice of base. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is ideal.[3] LDA quantitatively and irreversibly converts the ketone to its enolate at low temperatures (-78 °C), preventing equilibrium between different possible enolates and minimizing aldol side reactions.[6] This "kinetic" enolate is then trapped with an ethyl halide.

Caption: Workflow for the Direct Enolate Alkylation Pathway.

Experimental Protocol

Step 1: Enolate Formation and Alkylation

-

Set up an oven-dried, three-necked flask under a nitrogen atmosphere, equipped with a low-temperature thermometer and a syringe pump.

-

Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Prepare a solution of LDA (1.1 eq) in THF.

-

Slowly add a solution of 3-methyl-2-pentanone (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add ethyl bromide (1.2 eq) dropwise via syringe, keeping the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography or fractional distillation.

| Parameter | Value / Observation | Reference |

| Starting Material | 3-Methyl-2-pentanone | [14] |

| Base | Lithium Diisopropylamide (LDA) | [3] |

| Solvent | Tetrahydrofuran (THF) | [15] |

| Temperature | -78 °C to Room Temperature | [6] |

| Key Advantage | High regioselectivity, fewer steps | [13] |

| Key Disadvantage | Requires cryogenic conditions and pyrophoric reagents |

Pathway III: Organometallic Addition to a Carboxylic Acid Derivative

This pathway represents a highly efficient and direct route to the target ketone. A published procedure details the synthesis of 3-ethyl-3-methyl-2-pentanone from 2-ethyl-2-methylbutyric acid and methyllithium in 92% yield.[4] This method avoids the challenges of controlling enolate regioselectivity and the multi-step nature of the acetoacetic ester synthesis.

Mechanism and Rationale

The reaction of an organolithium or Grignard reagent with a carboxylic acid is a powerful method for ketone synthesis. Typically, two equivalents of the organometallic reagent are required. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent adds to the carbonyl, forming a stable dilithium gem-diolate intermediate. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This stability prevents the common problem of over-addition to form a tertiary alcohol, which occurs when esters or acid chlorides are used as substrates with Grignard reagents.[16]

Caption: Workflow for the Organometallic Addition Pathway.

Experimental Protocol

This protocol is adapted directly from a reported synthesis.[4][17]

-

Dissolve 2-ethyl-2-methylbutyric acid (13.0g, 100mmol) in 200mL of anhydrous tetrahydrofuran in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add methyllithium solution (1.3 M in diethyl ether, 230mL, ~300mmol) dropwise to the solution while maintaining the temperature at 0 °C. Note: Excess MeLi is used to ensure complete reaction.

-

After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Monitor the reaction for completion using TLC.

-

Carefully quench the reaction by slowly adding 1M hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous phase twice with dichloromethane.

-

Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target product.

| Parameter | Value / Observation | Reference |

| Starting Material | 2-Ethyl-2-methylbutyric acid | [4] |

| Reagent | Methyllithium (MeLi) | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Key Advantage | High yield, excellent selectivity, direct | [4][17] |

| Reported Yield | 92% | [4] |

Comparative Analysis and Conclusion

The choice of synthetic pathway for 3-ethyl-3-methyl-2-pentanone depends critically on the available resources, desired scale, and tolerance for specific reagents.

| Feature | Acetoacetic Ester Synthesis | Direct Enolate Alkylation | Organometallic Addition |

| Starting Materials | Simple, inexpensive | Requires ketone precursor | Requires specific carboxylic acid |

| Number of Steps | 3-4 steps | 1-2 steps (from precursor) | 1 step (from precursor) |

| Overall Yield | Moderate (50-65%) | Good (60-80%) | Excellent (>90%)[4] |

| Reagent Handling | Standard (alkoxides) | Cryogenics, pyrophoric LDA | Pyrophoric organolithiums |

| Scalability | Well-established, scalable | Moderate; temp control is key | Good; exothermic control needed |

| Key Advantage | Classical, reliable method | Atom economical, direct | Highest yield, fewest steps |

| Primary Limitation | Multiple steps, moderate yield | Requires specific base/conditions | Requires organometallic reagents |

For laboratory-scale synthesis where efficiency and yield are paramount, the Organometallic Addition pathway is demonstrably superior, offering a direct, high-yielding route to 3-ethyl-3-methyl-2-pentanone.[4] While it requires the handling of pyrophoric organolithium reagents, the procedural simplicity and excellent outcome make it the preferred modern method.

The Direct Enolate Alkylation pathway serves as a strong alternative, particularly if the 3-methyl-2-pentanone precursor is readily available. It is more atom-economical than the classical route but demands stringent anhydrous and cryogenic conditions.

The Acetoacetic Ester Synthesis , while being the most established, is also the most laborious. It remains a valuable pedagogical tool and a viable option when specialized reagents like LDA or organolithiums are unavailable, or when starting from the most basic building blocks is desired.

Ultimately, the selection of the optimal pathway is a strategic decision that balances classical reliability against modern efficiency, guided by the specific constraints and objectives of the research program.

References

-

Title: Acetoacetic ester synthesis Source: Wikipedia URL: [Link][1]

-

Title: Acetoacetic Ester Synthesis Source: Chemistry Steps URL: [Link][2]

-

Title: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis Source: JoVE (Journal of Visualized Experiments) URL: [Link][7]

-

Title: Acetoacetic ester synthesis (of ketones) Source: Online Chemistry Notes URL: [Link][8]

-

Title: The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones Source: University of Babylon URL: [Link][9]

-

Title: Prepare 3-methyl-2-pentanone from acetoacetic ester. Source: Filo URL: [Link][11]

-

Title: Preparation of 3-methyl-2-pentanone and 4 methyl Uracil Source: YouTube URL: [Link][12]

-

Title: 22.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link][10]

-

Title: 3-ETHYL-3-METHYL-2-PENTANONE Source: LookChem URL: [Link][17]

-

Title: 22.7 Alkylation of Enolate Ions Source: NC State University Libraries URL: [Link][15]

-

Title: 8.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link][5]

-

Title: 9.7. Enolate alkylation Source: Lumen Learning - Organic Chemistry 1: An open textbook URL: [Link][3]

-

Title: 22.8: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link][13]

-

Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link][6]

-

Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link][16]

Sources

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. 3-ETHYL-3-METHYL-2-PENTANONE synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 8. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Prepare 3-methyl-2-pentanone from acetoacetic ester. | Filo [askfilo.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 3-METHYL-2-PENTANONE | 565-61-7 [chemicalbook.com]

- 15. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 3-ETHYL-3-METHYL-2-PENTANONE|lookchem [lookchem.com]

Physical and chemical properties of 3-Ethyl-3-methyl-2-pentanone

An In-Depth Technical Guide to 3-Ethyl-3-methyl-2-pentanone

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-Ethyl-3-methyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development. The information is presented to not only detail the characteristics of this compound but also to explain the rationale behind its properties and the methods used for their determination.

Molecular Identity and Structure

Nomenclature and Identification

3-Ethyl-3-methyl-2-pentanone is an aliphatic ketone. Its systematic IUPAC name is 3-ethyl-3-methylpentan-2-one.[1][2] It is identified by the Chemical Abstracts Service (CAS) Registry Number 19780-65-5 .[1][2][3]

Molecular Formula and Weight

The molecular formula for this compound is C8H16O.[1][2][3][4] Based on this formula, its calculated molecular weight is approximately 128.21 g/mol .[1][3][4][5]

Structural Representation

The structure of 3-Ethyl-3-methyl-2-pentanone features a pentanone backbone with a carbonyl group at the second carbon. The third carbon is a quaternary center, bonded to both an ethyl and a methyl group.

Caption: 2D structure of 3-Ethyl-3-methyl-2-pentanone.

Physicochemical Properties

The physical properties of a molecule are dictated by its structure, including its size, shape, and the nature of its functional groups. The presence of a polar carbonyl group and a nonpolar hydrocarbon chain in 3-Ethyl-3-methyl-2-pentanone results in a balance of properties.

Tabulated Physical Data

The following table summarizes the key physical properties of 3-Ethyl-3-methyl-2-pentanone.

| Property | Value | Source(s) |

| Molecular Formula | C8H16O | [1][2][3][4][5] |

| Molecular Weight | 128.21 g/mol | [1][3][4][5] |

| Boiling Point | 154°C at 760 mmHg | [3][5] |

| Density | 0.812 g/cm³ | [3][5] |

| Refractive Index | 1.4145 (estimate) | [3] |

| Flash Point | 34.4°C | [3][5] |

| Vapor Pressure | 3.25 mmHg at 25°C | [3][5] |

| Melting Point | -32.24°C (estimate) | [3] |

| LogP (Octanol/Water) | 2.40170 | [3][5] |

Solubility

The LogP value of 2.4 suggests that 3-Ethyl-3-methyl-2-pentanone has low solubility in water and is preferentially soluble in nonpolar organic solvents.[3][5] This is expected, as the eight-carbon hydrocarbon portion of the molecule dominates the polarity of the single carbonyl group.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 3-Ethyl-3-methyl-2-pentanone would be expected to undergo characteristic fragmentation patterns for ketones. A key fragmentation would be the alpha-cleavage on either side of the carbonyl group. This would lead to the loss of an acetyl group (CH3CO) or a larger fragment, resulting in prominent peaks in the mass spectrum. The NIST WebBook provides mass spectrum data for this compound.[2][6]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch. For an aliphatic ketone, this peak is typically observed in the range of 1715-1720 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the methyl and ethyl groups around 2850-3000 cm⁻¹. The NIST Chemistry WebBook has an IR spectrum available for this molecule.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group would appear as a singlet. The ethyl groups would show a characteristic triplet for the terminal methyl protons and a quartet for the methylene protons. The methyl group attached to the quaternary carbon would also be a singlet.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically >200 ppm). Separate signals would be observed for the quaternary carbon, the methylene carbons of the ethyl groups, and the various methyl carbons.

Chemical Reactivity and Synthesis

Reactivity Profile

The chemistry of 3-Ethyl-3-methyl-2-pentanone is centered around the ketone functional group.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

-

Enolate Formation: The α-protons on the acetyl methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in subsequent reactions.

Synthesis Overview

A common method for the synthesis of ketones involves the reaction of an organometallic reagent with a carboxylic acid derivative. One documented synthesis of 3-Ethyl-3-methyl-2-pentanone involves the reaction of 2-ethyl-2-methylbutanoic acid with methyllithium in tetrahydrofuran.[4] This reaction proceeds with a high yield of 92%.[4]

Caption: Synthetic workflow for 3-Ethyl-3-methyl-2-pentanone.

Safety and Handling

While specific safety data for 3-Ethyl-3-methyl-2-pentanone is limited, general precautions for handling flammable aliphatic ketones should be followed. Similar compounds, such as 3-methyl-2-pentanone, are classified as highly flammable liquids.[8][9]

Hazard Identification

-

Flammability: The compound has a low flash point of 34.4°C, indicating it is a flammable liquid.[3][5] Vapors may form explosive mixtures with air.

-

Health Hazards: Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, and nausea.[8] Direct contact may cause skin or eye irritation.

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9]

-

Fire Safety: Keep away from heat, sparks, and open flames.[8][9] Use explosion-proof equipment.[8] In case of fire, use carbon dioxide, dry chemical powder, or foam.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Experimental Protocols

Protocol: Determination of Boiling Point

This protocol describes a standard method for determining the boiling point of a liquid sample at atmospheric pressure.

Methodology:

-

Place a small volume (2-3 mL) of 3-Ethyl-3-methyl-2-pentanone into a small test tube.

-

Add a few boiling chips to ensure smooth boiling.

-

Clamp the test tube in a heating bath (e.g., an oil bath).

-

Suspend a thermometer with the bulb just above the surface of the liquid.

-

Heat the bath slowly and record the temperature at which the liquid boils and its vapor condenses on the thermometer bulb. This stable temperature is the boiling point.

Protocol: Acquisition of an Infrared (IR) Spectrum using ATR

This protocol outlines the steps for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Ensure the ATR crystal of the spectrometer is clean. Record a background spectrum.

-

Place a small drop of 3-Ethyl-3-methyl-2-pentanone directly onto the ATR crystal.

-

Acquire the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Analyze the spectrum for key functional group absorptions, particularly the strong C=O stretch around 1715 cm⁻¹.

References

-

LookChem. (n.d.). 3-ETHYL-3-METHYL-2-PENTANONE. Retrieved from [Link]

-

Chemsrc. (2025). 3-ETHYL-3-METHYL-2-PENTANONE | CAS#:19780-65-5. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-pentanone. Retrieved from [Link]

-

Loba Chemie. (2021). 3‐METHYL‐3‐PENTEN‐2‐ONE Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pentanone, 3-ethyl-3-methyl- (CAS 19780-65-5). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl-2-pentanone. Retrieved from [Link]

-

Filo. (2025). Prepare 3-methyl-2-pentanone from acetoacetic ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-2-pentanone. Retrieved from [Link]

-

Wikipedia. (2024). 3-Methyl-2-pentanone. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum for 2-Pentanone, 3-ethyl-3-methyl-. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Example 1 - Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum for 2-Pentanone, 3-ethyl-3-methyl-. Retrieved from [Link]

-

Molbase. (n.d.). 3-Ethyl-3-methyl-2-pentanone. Retrieved from [Link]

Sources

- 1. 2-Pentanone, 3-ethyl-3-methyl- | C8H16O | CID 140590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentanone, 3-ethyl-3-methyl- [webbook.nist.gov]

- 3. 3-ETHYL-3-METHYL-2-PENTANONE|lookchem [lookchem.com]

- 4. 3-ETHYL-3-METHYL-2-PENTANONE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-ETHYL-3-METHYL-2-PENTANONE | CAS#:19780-65-5 | Chemsrc [chemsrc.com]

- 6. 2-Pentanone, 3-ethyl-3-methyl- [webbook.nist.gov]

- 7. 2-Pentanone, 3-ethyl-3-methyl- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Ethyl-3-methyl-2-pentanone: Properties, Synthesis, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-3-methyl-2-pentanone, a sterically hindered aliphatic ketone. While not possessing inherent therapeutic activity, its unique structural features make it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery. This document details its nomenclature, physicochemical properties, spectroscopic profile, synthesis methodologies, and explores the reactivity conferred by its sterically encumbered carbonyl group. The causality behind experimental choices in its synthesis and potential applications will be discussed, providing researchers with actionable insights for its use in the laboratory.

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The IUPAC name for this ketone is 3-ethyl-3-methylpentan-2-one .[1][2] This name is derived by identifying the longest carbon chain containing the carbonyl group (a five-carbon chain, hence "pentan-"), noting the position of the carbonyl group (at the second carbon, hence "-2-one"), and identifying the substituents on the chain (an ethyl group and a methyl group, both at the third carbon).

Synonyms and Identifiers:

| Identifier Type | Value | Source |

| IUPAC Name | 3-ethyl-3-methylpentan-2-one | PubChem[1] |

| Common Name | 3-Ethyl-3-methyl-2-pentanone | NIST[2] |

| CAS Number | 19780-65-5 | NIST, PubChem[1][2] |

| Molecular Formula | C8H16O | LookChem, NIST[2][3] |

| InChIKey | VMQCHWRZCMKYGA-UHFFFAOYSA-N | NIST[2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, purification, and use in reactions.

Table of Physicochemical Properties:

| Property | Value | Unit | Source |

| Molecular Weight | 128.21 | g/mol | PubChem[1] |

| Boiling Point | 154 | °C (at 760 mmHg) | LookChem[3] |

| Melting Point | -32.24 (estimate) | °C | LookChem[3] |

| Density | 0.812 | g/cm³ | LookChem[3] |

| Flash Point | 34.4 | °C | LookChem[3] |

| Refractive Index | 1.4145 (estimate) | LookChem[3] | |

| Vapor Pressure | 3.25 | mmHg (at 25°C) | LookChem[3] |

Spectroscopic Data:

Spectroscopic analysis is critical for the verification of the structure and purity of a synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-ethyl-3-methyl-2-pentanone will exhibit a characteristic strong absorption band for the C=O (carbonyl) stretch, typically in the region of 1715-1725 cm⁻¹. The exact position can be influenced by the steric hindrance around the carbonyl group. The spectrum will also show characteristic C-H stretching and bending vibrations for the aliphatic ethyl and methyl groups. The National Institute of Standards and Technology (NIST) provides a reference vapor phase IR spectrum for this compound.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 3-ethyl-3-methyl-2-pentanone will show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would include alpha-cleavage, leading to the loss of an ethyl radical (M-29) or a methyl radical (M-15), and McLafferty rearrangement if sterically permissible. A reference mass spectrum is available in the NIST database.[5]

Synthesis of 3-Ethyl-3-methyl-2-pentanone

The synthesis of sterically hindered ketones such as 3-ethyl-3-methyl-2-pentanone often requires careful selection of reagents to overcome the steric hindrance at the alpha-position. A common and effective method involves the reaction of a carboxylic acid with an organometallic reagent.

Protocol: Synthesis from 2-ethyl-2-methylbutanoic acid and Methyllithium

This procedure provides a high-yield synthesis of the target ketone. The choice of an organolithium reagent is crucial as they are highly reactive nucleophiles capable of adding to the carboxylate intermediate.

Reaction Scheme:

Caption: Synthesis of 3-Ethyl-3-methyl-2-pentanone.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2-ethyl-2-methylbutanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the highly reactive organolithium reagent.

-

Addition of Methyllithium: Add a solution of methyllithium (approx. 2.2 eq) in an appropriate solvent (e.g., diethyl ether) dropwise to the stirred solution. The slow addition maintains the low temperature and prevents side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours. Subsequently, remove the ice bath and let the reaction warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at 0 °C. This step neutralizes the excess organolithium reagent and the lithium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure 3-ethyl-3-methyl-2-pentanone. A reported yield for a similar procedure is 92%.[6]

Causality in Experimental Design:

-

Inert Atmosphere: Organolithium reagents are pyrophoric and react vigorously with oxygen and moisture. An inert atmosphere of nitrogen or argon is essential for safety and to prevent degradation of the reagent.

-

Anhydrous Solvents: The use of dry THF is crucial as any water present will rapidly quench the methyllithium, reducing the yield and generating unwanted byproducts.

-

Low Temperature: The initial addition at 0 °C is necessary to dissipate the heat generated from the acid-base reaction between the carboxylic acid and methyllithium, and to prevent over-addition to the ketone product which would form a tertiary alcohol.

Reactivity and Synthetic Applications

The core utility of 3-ethyl-3-methyl-2-pentanone in drug development and complex molecule synthesis stems from the steric hindrance around its carbonyl group. This feature dictates its reactivity, often allowing for selective transformations that might be difficult with less hindered ketones.

Diagram of Reactivity Principles:

Sources

An In-Depth Technical Guide to 3-Ethyl-3-methyl-2-pentanone: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-3-methyl-2-pentanone, a sterically hindered aliphatic ketone. The document delves into the historical context of its synthesis, rooted in the foundational work on organic reaction mechanisms of the early 20th century. Detailed, step-by-step experimental protocols for its preparation are presented, including a high-yield synthesis from 2-methyl-2-ethylbutanoic acid and an alternative route involving the oxidation of the corresponding tertiary alcohol. The guide also includes a thorough characterization of the compound, featuring a summary of its physicochemical properties and an analysis of its spectral data. This document is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering both practical experimental details and a deeper understanding of the chemical principles governing the synthesis of sterically hindered ketones.

Introduction

3-Ethyl-3-methyl-2-pentanone, with the chemical formula C8H16O, is a fascinating example of a sterically hindered ketone.[1][2] Its structure, featuring a quaternary carbon adjacent to the carbonyl group, presents unique challenges and opportunities in organic synthesis. The steric hindrance significantly influences its reactivity, making it a subject of interest for studying reaction mechanisms and developing novel synthetic methodologies.

This guide will provide a detailed exploration of this molecule, from its hypothetical first synthesis based on the pioneering work of early 20th-century chemists to modern, high-yield laboratory procedures. We will examine the logical progression of synthetic strategies, the causality behind experimental choices, and the analytical techniques used to confirm the structure and purity of the final product.

Table 1: Physicochemical Properties of 3-Ethyl-3-methyl-2-pentanone

| Property | Value |

| CAS Number | 19780-65-5 |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| Boiling Point | 154 °C at 760 mmHg |

| Density | 0.812 g/cm³ |

| Flash Point | 34.4 °C |

Historical Context and the Dawn of Sterically Hindered Ketone Synthesis

The synthesis of a sterically hindered ketone such as 3-Ethyl-3-methyl-2-pentanone would have been a significant challenge for chemists of that era. Early methods for ketone synthesis, such as the Friedel-Crafts acylation, were generally not suitable for creating such congested structures. The development of organometallic reagents, particularly Grignard reagents, opened new avenues for the construction of carbon-carbon bonds, making the synthesis of tertiary alcohols—the precursors to many sterically hindered ketones—a tangible reality.

A plausible early synthetic route would have likely involved a Grignard reaction to create the tertiary alcohol, 3-ethyl-3-methyl-2-pentanol, followed by oxidation. However, the oxidation of tertiary alcohols was known to be challenging, often requiring harsh conditions that could lead to skeletal rearrangements, a phenomenon extensively studied by Whitmore.

Modern Synthetic Protocols

Modern organic synthesis offers several reliable methods for the preparation of 3-Ethyl-3-methyl-2-pentanone. Below are two detailed protocols, each with its own advantages in terms of yield, scalability, and starting material availability.

Synthesis from 2-Methyl-2-ethylbutanoic Acid and Methyllithium

This protocol is a high-yield method that utilizes an organolithium reagent to directly convert a carboxylic acid to a ketone.[6] The reaction proceeds through a lithium carboxylate intermediate, which is then attacked by the methyllithium. The resulting gem-diolate is stable until acidic workup, which prevents over-addition of the organolithium reagent.

Experimental Protocol:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reactant Preparation: 2-Methyl-2-ethylbutanoic acid (13.0 g, 100 mmol) is dissolved in 200 mL of anhydrous tetrahydrofuran (THF) in the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Addition of Methyllithium: A 1.3 M solution of methyllithium in diethyl ether (230 mL, 300 mmol) is added dropwise to the stirred solution of the carboxylic acid over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours, and then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel.

-